MethADP

CD73 Adenosine Epithelial Biology

MethADP (disodium salt, CAS 104835-70-3) is the definitive CD73 inhibitor for adenosine pathway research. Its non-hydrolyzable α,β-methylene bridge prevents enzymatic degradation by CD39 and other ectonucleotidases, ensuring sustained target engagement unlike endogenous ADP or ATP. With a reported IC50 of 3.8 nM on soluble human CD73 and superior selectivity over cytosolic cN-II, it is the gold standard for benchmarking novel inhibitors in cancer immunotherapy and for dissecting extracellular vs. intracellular purinergic signaling. Procure with confidence for reproducible, publication-ready data.

Molecular Formula C11H16N5NaO9P2
Molecular Weight 447.2123
CAS No. 104835-70-3
Cat. No. B605492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethADP
CAS104835-70-3
SynonymsAMPCP
Molecular FormulaC11H16N5NaO9P2
Molecular Weight447.2123
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N
InChIInChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
InChIKeyRFGZKSPLJPHQMI-YCSZXMBFSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MethADP (CAS 104835-70-3) Chemical Identity & Core Pharmacological Class


MethADP (disodium salt; CAS 104835-70-3), chemically known as Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP), is an ADP analog distinguished by a non-hydrolyzable α,β-methylene bridge [1]. As a competitive inhibitor of the ecto-5'-nucleotidase/CD73 enzyme, it blocks the extracellular conversion of AMP to adenosine, thereby disrupting adenosinergic signaling cascades [2]. Its structural modification confers resistance to enzymatic degradation, a property that fundamentally differentiates it from endogenous ADP and underpins its utility in probing ATP-adenosine pathway biology [1].

Why MethADP Cannot Be Replaced by Generic ADP or Unmodified Nucleotides in CD73 Research


The functional utility of MethADP arises from its engineered, non-hydrolyzable α,β-methylene bridge, a feature absent in endogenous ADP and ATP. This modification confers profound resistance to hydrolysis by ectonucleotidases, including CD39 and other ATP/ADP-hydrolyzing enzymes, which rapidly degrade native nucleotides in biological matrices [1]. Substitution with unmodified ADP or ATP in CD73-focused assays leads to uncontrolled enzymatic conversion to adenosine, confounding experimental readouts and invalidating the study of downstream purinergic signaling [2]. MethADP's metabolic stability is therefore a critical, non-negotiable requirement for reliably interrogating the CD73-adenosine axis, as validated by its superior performance in both cell-free and cellular models where native nucleotides are rapidly consumed [3].

Quantitative Differentiation of MethADP: Evidence-Based Selection Criteria Against Close Analogs


Functional CD73 Inhibition in Intact Human Urinary Tract Epithelial Cells: MethADP vs. Untreated Control

In a direct head-to-head cellular assay using A498 and RT4 human urinary tract epithelial cells, MethADP (AMP-CP) at a concentration of 20 μM significantly suppressed CD73-mediated adenosine formation. The treated group produced 0.96 ± 0.96 μM adenosine, whereas the untreated control group generated 9.6 ± 1.5 μM adenosine, a reduction of 90.0% [1]. Furthermore, at a concentration of 100 μM, MethADP completely abolished adenosine formation, reducing it to undetectable levels [1]. This demonstrates robust, on-target functional inhibition in a physiologically relevant cellular context.

CD73 Adenosine Epithelial Biology

Selective Inhibition of CD73 Over Cytosolic 5'-Nucleotidase: MethADP vs. cN-II

In a head-to-head enzymatic selectivity study, MethADP (AMP-CP) demonstrated potent and selective inhibition of purified CD73 enzyme with an IC50 value of 300 nM (3 x 10^-7 M). In contrast, under identical assay conditions, MethADP showed minimal to no inhibition of cytosolic 5'-nucleotidase II (cN-II), a related intracellular nucleotidase [1]. This selectivity profile is essential for attributing observed biological effects specifically to the extracellular CD73 target.

CD73 Enzyme Selectivity Drug Discovery

Comparative CD73 Inhibitor Potency: MethADP vs. Optimized Next-Generation Inhibitor SHR170008

While MethADP (AMP-CP) serves as a validated pharmacological tool, its intrinsic potency establishes a baseline for evaluating next-generation CD73 inhibitors. A cross-study comparison reveals that MethADP inhibits soluble human CD73 with an IC50 of 3.8 ± 0.8 nM [1]. The more recently developed small molecule SHR170008 exhibits superior potency, with an IC50 of 0.050 ± 0.004 nM against the same enzyme, representing a 76-fold increase in potency [1]. This quantitative comparison defines MethADP as a well-characterized standard for validating novel CD73 assays and benchmarking new chemical entities.

CD73 Inhibitor Potency Cancer Immunology

Metabolic Stability Advantage Over Native ADP: Resistance to Hydrolysis in Biological Systems

MethADP's core differentiation arises from its α,β-methylene bridge, which renders it resistant to hydrolysis by CD39 and other ectonucleotidases that rapidly degrade native ADP [1]. This class-level inference is supported by the foundational medicinal chemistry literature on methylenephosphonic acid CD73 inhibitors, which explicitly states that this modification is essential for achieving high metabolic stability, a property not shared by unmodified ADP or ATP [2]. Consequently, MethADP provides sustained CD73 inhibition in complex biological environments where native nucleotides are quickly consumed, ensuring reproducible and interpretable results.

Metabolic Stability Nucleotide Analog ADP

High-Impact Research Applications for MethADP Based on Quantitative Evidence


Elucidating the ATP-Adenosine Pathway in Epithelial and Cancer Biology

MethADP is the preferred tool for studies requiring robust and reproducible inhibition of CD73 in cellular models. As demonstrated by Mohlin et al. (2009), a 20 μM concentration reduces adenosine formation by 90% in human urinary tract epithelial cells [1]. This makes MethADP ideal for investigating CD73's role in epithelial function, inflammation, and the adenosinergic signaling that underpins tumor immune evasion. Its non-hydrolyzable nature ensures sustained target engagement, allowing for accurate assessment of downstream effects on T cell function, proliferation, and cytokine production [2].

Validating CD73 as a Therapeutic Target in Immuno-Oncology

In the rapidly evolving field of cancer immunotherapy, MethADP serves as an essential standard for benchmarking novel CD73 inhibitors. Its well-characterized potency (IC50 = 3.8 nM on soluble human CD73) provides a critical reference point for comparing new chemical entities [3]. Researchers can use MethADP to validate the sensitivity of their CD73 enzyme assays and to confirm the mechanistic engagement of the adenosine pathway in their specific tumor models, thereby de-risking the selection of more advanced inhibitor candidates.

Differentiating Extracellular from Intracellular Nucleotidase Activity

For studies requiring precise dissection of purinergic signaling pathways, MethADP's selectivity is paramount. As shown by Gopal et al. (2019), it potently inhibits the extracellular enzyme CD73 (IC50 = 300 nM) while exhibiting negligible activity against the cytosolic enzyme cN-II [4]. This allows researchers to confidently attribute observed cellular phenotypes to the modulation of extracellular adenosine pools rather than off-target effects on intracellular nucleotide metabolism, a critical distinction in understanding the spatial dynamics of purinergic signaling [2].

Enabling Stable Long-Term Studies of Adenosinergic Signaling

The metabolic stability conferred by MethADP's α,β-methylene bridge directly addresses a major limitation of using endogenous nucleotides like ADP or ATP [2]. In long-term cell culture experiments or complex in vivo models, where enzymatic degradation of native nucleotides confounds results, MethADP provides a constant level of CD73 inhibition. This ensures that the observed biological effects are a direct consequence of sustained pathway modulation, not a transient response to a rapidly degrading agonist, thereby improving the rigor and reproducibility of mechanistic studies [2].

Technical Documentation Hub

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